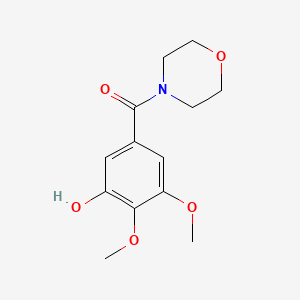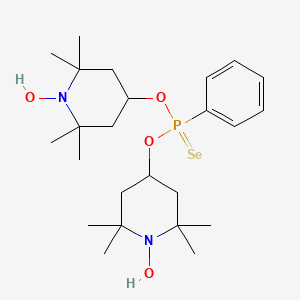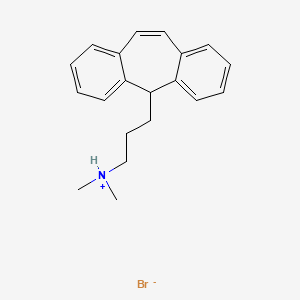![molecular formula C25H28O3 B14477970 4,4'-[(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol) CAS No. 66232-87-9](/img/structure/B14477970.png)
4,4'-[(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-bis(3,5-dimethyl-4-hydroxybenzyl)-4-methylphenol is a polycyclic polyphenol compound. It is known for its antioxidant properties and is used in various scientific and industrial applications. The compound’s structure includes multiple hydroxyl groups and methyl groups, which contribute to its chemical reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(3,5-dimethyl-4-hydroxybenzyl)-4-methylphenol typically involves the condensation of 3,5-dimethyl-4-hydroxybenzaldehyde with 4-methylphenol under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid or sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 2,6-bis(3,5-dimethyl-4-hydroxybenzyl)-4-methylphenol may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity starting materials and controlled reaction environments to minimize impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,6-bis(3,5-dimethyl-4-hydroxybenzyl)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroquinones or other reduced forms.
Substitution: The methyl and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones. Substitution reactions can lead to a variety of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
2,6-bis(3,5-dimethyl-4-hydroxybenzyl)-4-methylphenol has a wide range of scientific research applications, including:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects in treating diseases related to oxidative damage, such as neurodegenerative diseases and cancer.
Industry: Employed as a stabilizer in various industrial products, including plastics, rubber, and lubricants.
Mecanismo De Acción
The mechanism by which 2,6-bis(3,5-dimethyl-4-hydroxybenzyl)-4-methylphenol exerts its effects is primarily through its antioxidant activity. The compound can donate hydrogen atoms from its hydroxyl groups to neutralize free radicals, thereby preventing oxidative damage to cells and materials. The molecular targets and pathways involved include the scavenging of reactive oxygen species (ROS) and the inhibition of oxidative chain reactions.
Comparación Con Compuestos Similares
Similar Compounds
2,6-di-tert-butyl-4-methylphenol: Another antioxidant compound with similar applications but different structural features.
3,5-di-tert-butyl-4-hydroxybenzyl alcohol: A related compound with antioxidant properties and similar uses in industry and research.
Uniqueness
2,6-bis(3,5-dimethyl-4-hydroxybenzyl)-4-methylphenol is unique due to its specific arrangement of hydroxyl and methyl groups, which confer distinct chemical reactivity and stability. This makes it particularly effective as an antioxidant in various applications, compared to other similar compounds.
Propiedades
Número CAS |
66232-87-9 |
|---|---|
Fórmula molecular |
C25H28O3 |
Peso molecular |
376.5 g/mol |
Nombre IUPAC |
2,6-bis[(4-hydroxy-3,5-dimethylphenyl)methyl]-4-methylphenol |
InChI |
InChI=1S/C25H28O3/c1-14-6-21(12-19-8-15(2)23(26)16(3)9-19)25(28)22(7-14)13-20-10-17(4)24(27)18(5)11-20/h6-11,26-28H,12-13H2,1-5H3 |
Clave InChI |
CPIALDYHMPPRDJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)CC2=CC(=C(C(=C2)C)O)C)O)CC3=CC(=C(C(=C3)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



oxophosphanium](/img/structure/B14477891.png)

![2-[([1,2,4]Triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]propanamide](/img/structure/B14477908.png)
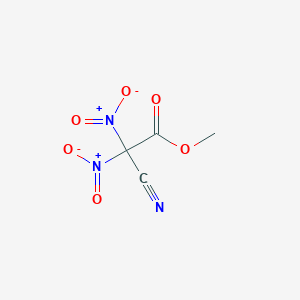

![Ethanethiol, 2-[(phenylmethyl)thio]-](/img/structure/B14477919.png)
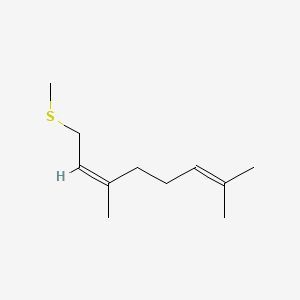
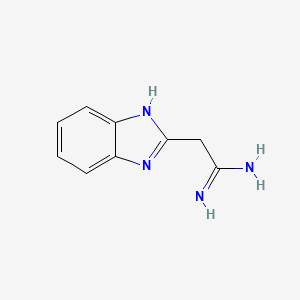
![[2-(2-Methylprop-1-enyl)-1-phenylsulfanylcyclopropyl]sulfanylbenzene](/img/structure/B14477940.png)

